ethyl 1-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate
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Overview
Description
- The compound’s complex name might seem daunting, but let’s break it down. It belongs to the indole class of heterocyclic compounds, which are widely distributed in nature and exhibit diverse biological activities .
- The indole nucleus, with its benzopyrrole structure, plays a crucial role in various synthetic drug molecules. Physically, indole derivatives are crystalline and colorless, often possessing specific odors.
- Our compound contains an indole core linked to a piperidine ring and an ethyl ester group. Its intricate structure suggests potential pharmacological significance.
Preparation Methods
- Synthesizing this compound involves several steps. One common approach is the Fischer indole cyclization, which starts with a suitable precursor.
- For instance, starting with a precursor like 3-methoxy-2-methyl-9H-carbazole, the Fischer indole cyclization can yield our target compound.
- Reaction conditions typically include glacial acetic acid (AcOH) and concentrated hydrochloric acid (HCl). Subsequent steps may involve reduction and aromatization .
Chemical Reactions Analysis
- Our compound can undergo various reactions due to its functional groups. Let’s explore some:
Oxidation: Oxidative processes can modify the thiazolidinone ring or the piperidine moiety.
Reduction: Reduction of the carbonyl group in the pyrimidine ring could lead to different products.
Substitution: Substituents on the indole ring can be modified via electrophilic substitution.
- Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., Grignard reagents).
Scientific Research Applications
Medicine: Our compound’s unique structure may offer therapeutic potential. Researchers could explore its antiviral, anti-inflammatory, or anticancer properties.
Chemistry: It serves as a valuable synthetic intermediate for designing novel molecules.
Biology: Investigating its effects on cellular pathways could reveal new insights.
Industry: Perhaps it has applications in drug development or materials science.
Mechanism of Action
- While specific details depend on experimental studies, we can speculate:
- The thiazolidinone ring may interact with enzymes or receptors.
- The piperidine group could influence cellular processes.
- Further research is needed to elucidate precise mechanisms.
Comparison with Similar Compounds
- Similar compounds include other indole derivatives, such as tryptophan and indole-3-acetic acid.
- Our compound’s unique features set it apart, but further comparative studies are essential.
Biological Activity
Ethyl 1-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural elements that contribute to its biological activity:
- Thiazolidinone Moiety : Known for antibacterial and anti-inflammatory properties.
- Pyrido[1,2-a]pyrimidine Core : Associated with various pharmacological activities including anticancer and antiviral effects.
The molecular formula is C24H30N4O3S with a molecular weight of approximately 454.59 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The thiazolidinone ring may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects.
- Interaction with Nucleic Acids : The pyrido-pyrimidine structure can intercalate into DNA or RNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways that regulate cell growth and apoptosis.
Antibacterial Activity
Studies have shown that derivatives of thiazolidinone compounds exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds similar to ethyl 1-(3-{(Z)-... showed MIC values ranging from 0.008 to 0.06 μg/mL against various Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and E. coli .
Compound | MIC (μg/mL) | Target Bacteria |
---|---|---|
Compound A | 0.008 | S. pneumoniae |
Compound B | 0.03 | Staphylococcus epidermidis |
Compound C | 0.06 | Streptococcus pyogenes |
Anticancer Activity
Research indicates that the compound may also have anticancer properties by inducing apoptosis in cancer cells through the activation of caspases and modulation of the p53 pathway. In vitro studies have demonstrated that derivatives can inhibit the proliferation of cancer cell lines at low concentrations.
Case Studies
- Case Study on Antimicrobial Efficacy :
- Case Study on Cytotoxicity :
Properties
Molecular Formula |
C25H30N4O5S2 |
---|---|
Molecular Weight |
530.7 g/mol |
IUPAC Name |
ethyl 1-[3-[(Z)-[3-(3-methoxypropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C25H30N4O5S2/c1-4-34-24(32)17-8-12-27(13-9-17)21-18(22(30)28-10-5-7-16(2)20(28)26-21)15-19-23(31)29(25(35)36-19)11-6-14-33-3/h5,7,10,15,17H,4,6,8-9,11-14H2,1-3H3/b19-15- |
InChI Key |
HROUARBPKBKQDU-CYVLTUHYSA-N |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCCOC |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CCCOC |
Origin of Product |
United States |
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